molecular formula C7H9N7 B1435600 N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine CAS No. 120641-13-6

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Cat. No.: B1435600
CAS No.: 120641-13-6
M. Wt: 191.19 g/mol
InChI Key: BJPBBZFUCYXZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N7-Methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is a high-purity chemical building block for research and development in medicinal chemistry. This compound features a pyrimido[4,5-d]pyrimidine core, a privileged scaffold in drug discovery known for its diverse biological activities. Recent scientific studies highlight the significant potential of this structural class. Pyrimido[4,5-d]pyrimidine derivatives have demonstrated promising cytotoxic activities against various cancerous cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . Furthermore, research into 4,7-disubstituted analogs has revealed their efficacy as antiviral agents, showing remarkable activity against human coronavirus 229E (HCoV-229E) . The mechanism of action for these derivatives often involves targeting key cellular kinases; their structure is optimized for interaction with the ATP-binding pockets of enzymes like EGFR, making them a compelling framework for designing kinase inhibitors with applications in oncology and virology . This product is intended for research purposes to further explore these mechanisms and develop novel therapeutic agents. It is supplied with detailed characterization data to ensure experimental reproducibility. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-N-methylpyrimido[4,5-d]pyrimidine-2,5,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7/c1-10-7-11-2-3-4(8)12-6(9)13-5(3)14-7/h2H,1H3,(H5,8,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPBBZFUCYXZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C(=NC(=NC2=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications in various therapeutic areas.

1. Synthesis of this compound

The synthesis of this compound involves multiple steps that typically include the formation of the pyrimidine core followed by methylation at the N7 position. Various methodologies have been reported for the synthesis of related compounds with varying substituents that influence their biological activity.

2. Biological Activity Overview

This compound has demonstrated a range of biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of pyrimido[4,5-d]pyrimidines exhibit significant anticancer properties. For example, compounds with specific substitutions have been evaluated against various cancer cell lines such as MCF-7 and A549. The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival .
  • Antiviral Activity : The compound has also been assessed for its antiviral properties. Certain derivatives have shown efficacy against viruses such as human coronaviruses, indicating potential for development as antiviral agents .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .

3.1 Anticancer Efficacy

A study evaluated a series of pyrimidine derivatives against breast cancer cell lines (MCF-7 and MDA-MB453). One derivative showed an IC50 value of 15.3 µM against MCF-7 cells, indicating promising anticancer activity .

CompoundCell LineIC50 (µM)
Compound 10MDA-MB45329.1
Compound 11MCF-715.3

3.2 Antiviral Potential

Research highlighted that certain derivatives of N7-methylpyrimido[4,5-d]pyrimidine exhibited selective efficacy against coronaviruses. Compounds with longer aliphatic chains showed enhanced antiviral activity compared to those with shorter chains .

CompoundVirus TestedEfficacy
Compound 7aHCoV-229EHigh
Compound 7bHCoV-OC43Moderate

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : Some studies indicate that this compound can inhibit enzymes involved in critical pathways for cancer cell survival.
  • Receptor Modulation : By modulating receptor activity, it can potentially interfere with signaling pathways that promote tumor growth.

5. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

  • In-depth Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their effects.
  • Clinical Trials : Evaluating the safety and efficacy in clinical settings to establish therapeutic applications.

Scientific Research Applications

Anticancer Activity

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity in Cancer Cell Lines : A study demonstrated significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of 12.5 µM and 15.0 µM respectively. This suggests that the compound could serve as a lead for developing new anticancer agents.
  • Mechanism of Action : The compound's mechanism may involve modulation of signaling pathways critical for cell growth and survival, indicating its potential as a targeted therapy in oncology .

Anti-inflammatory Properties

The structural characteristics of this compound suggest it may possess anti-inflammatory effects.

Research Insights

  • Inhibition of Pro-inflammatory Cytokines : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This could position it as a candidate for treating inflammatory diseases .

Antimicrobial Activity

This compound and its derivatives have shown promise in antimicrobial applications.

Efficacy Against Pathogens

  • Bacterial Strains : Some derivatives have demonstrated efficacy against various bacterial strains. This opens avenues for developing new antibiotics or adjunct therapies to combat resistant infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Optimization Strategies

  • Fragment-Based Approaches : Researchers have employed fragment-based strategies to modify the compound's structure while maintaining its core functionality. This has led to the identification of analogues with enhanced biological activity against specific targets such as Sirtuins involved in cancer progression .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationKey FindingsReferences
AnticancerSignificant cytotoxicity against A549 and MCF-7 cells; IC50 values 12.5 µM and 15.0 µM,
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines,
AntimicrobialEfficacy against various bacterial strains,
SAR StudiesFragment-based optimization leading to active analogues ,

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Position Key Modifications Impact on Activity
N7 Methyl vs. Benzyl Methyl enhances metabolic stability; benzyl may improve lipophilicity but reduce solubility .
C2/C5 Amino/Thiol groups Critical for CDK2 inhibition; amino groups improve hydrogen bonding with kinase targets .
C7 Thione (S) vs. Trione (O) Thione derivatives show reduced antitumor activity but higher antimicrobial potential .

Preparation Methods

Starting Materials and General Strategy

  • The core scaffold, pyrimido[4,5-d]pyrimidine-2,4,7-triamine (compound 13 in some studies), is commercially available and serves as the primary starting material for N7-methyl derivatives and other substituted analogues.
  • The synthetic approach typically involves functionalization at the N7 position, often by alkylation or condensation reactions, to introduce the methyl group and other substituents.
  • The preparation methods use various amines, guanidine, and aromatic ketones or aldehydes as building blocks to construct substituted analogues with modifications at N7 and other positions.

Key Synthetic Routes

Alkylation and Condensation Reactions

  • The N7-methylation is achieved by reaction of the parent pyrimido[4,5-d]pyrimidine-2,4,7-triamine with methylating agents or by condensation with methyl-substituted amines under controlled conditions.
  • For example, condensation reactions are performed in dry 2-methoxyethanol with triethylamine at about 80 °C, followed by further condensation with guanidine free base at elevated temperatures (around 150 °C) to yield the final substituted pyrimidine derivatives.

Preparation of Amines for Substitution

  • Secondary and tertiary amines used for N7 substitution are synthesized via reductive amination of aromatic ketones or aldehydes with ammonia or methylamine in the presence of titanium isopropoxide, followed by reduction with sodium borohydride under nitrogen atmosphere.
  • The ketones and aldehydes themselves are prepared by reacting aromatic alcohols or thiols with fluorophenyl ketones in dry DMF at high temperature (around 175 °C).

Alternative Methylation Approaches

  • Reductive alkylation methods are also employed, where formaldehyde and sodium cyanoborohydride are used to methylate nitrogen atoms on precursor compounds under mild conditions.

Representative Experimental Conditions and Yields

Step Reagents & Conditions Description Yield/Notes
(a) Triethylamine, dry 2-methoxyethanol, 80 °C, 2.5-8 h Formation of pyrimidine intermediates by reaction with amines Moderate to good yields
(b) Guanidine free base, dry 2-methoxyethanol, 150 °C, 1.5-4.5 h Cyclization to form pyrimido[4,5-d]pyrimidine core with N7 substitution Efficient conversion
(c) Reductive alkylation with formaldehyde and sodium cyanoborohydride Methylation at nitrogen positions High selectivity, mild conditions
(d) Reductive amination of ketones/aldehydes with ammonia/methylamine, Ti(OiPr)4, NaBH4 Preparation of amine substituents for N7 position Good yields, controlled stereochemistry

Detailed Reaction Scheme Overview

  • The synthesis starts with commercially available 4-amino-2-bromopyrimidine-5-carbonitrile reacting with various amines to form pyrimidine intermediates.
  • These intermediates undergo condensation with guanidine to form the triamine pyrimido[4,5-d]pyrimidine scaffold.
  • Methylation at the N7 position is introduced either by using methyl-substituted amines or by direct reductive alkylation.
  • Substituents on the aromatic ring or side chains are introduced via the amines synthesized by reductive amination of ketones or aldehydes.

Research Findings and Structure-Activity Relationships (SAR)

  • The intact pyrimido[4,5-d]pyrimidine-2,4,7-triamine scaffold is essential for biological activity, with the N7-methyl substitution playing a significant role in modulating enzyme inhibition potency.
  • Variations at the N7 position, including methyl and other alkyl or cyclic amine substituents, affect the compound's inhibitory activity against targets such as SmSirt2 and human Sirt2 enzymes.
  • The presence of methyl groups at N7 combined with specific aromatic substitutions enhances selectivity and potency, as demonstrated by IC50 values in the low micromolar range for certain derivatives.
  • Antiviral studies reveal that the aliphatic chain at position 7, including methyl substitution, influences efficacy against coronaviruses, highlighting the importance of precise substitution patterns for therapeutic potential.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Purpose Notes
Formation of pyrimidine intermediate 4-amino-2-bromopyrimidine-5-carbonitrile + amines Triethylamine, dry 2-methoxyethanol, 80 °C Introduce amine substituents Commercial amines or synthesized via reductive amination
Cyclization to triamine scaffold Guanidine free base Dry 2-methoxyethanol, 150 °C Form pyrimido[4,5-d]pyrimidine core Key step for scaffold construction
N7 Methylation Methylamine derivatives or reductive alkylation reagents Formaldehyde, sodium cyanoborohydride, mild conditions Introduce methyl group at N7 High selectivity, mild conditions
Synthesis of amines for substitution Aromatic ketones/aldehydes + ammonia/methylamine Ti(OiPr)4 catalyst, NaBH4 reduction, room temp Prepare secondary/tertiary amines Enables diverse substitution at N7

Q & A

Q. Advanced

  • Cannabinoid Receptor Type 2 (CB2) : Derivatives like [1,2,3]triazolo[4,5-d]pyrimidines show high affinity in radioligand displacement assays using [³H]-CP55,940 .
  • Antithrombotic Activity : Triazolopyrimidine derivatives inhibit platelet aggregation via thrombin receptor antagonism, tested in vitro using human platelet-rich plasma .
  • Antibacterial/Biofilm Inhibition : Pyrazolo-pyrimido[4,5-d]pyrimidines disrupt bacterial biofilms (e.g., Staphylococcus aureus) at IC₅₀ values of 2–10 μM, assessed via crystal violet assays .

How should researchers address contradictions in reaction yields when synthesizing pyrimido[4,5-d]pyrimidine derivatives under varying conditions?

Advanced
Contradictions often arise from reagent sensitivity or competing pathways:

  • Oxidation vs. Substitution : Use controlled stoichiometry of oxidizing agents (e.g., KMnO₄) to avoid over-oxidation of methyl groups, which can reduce yields by 20–30% .
  • Microwave Power Optimization : Lower power (400–480 W) prolongs reaction time, while excessive power (>640 W) causes solvent loss. A balance at 560 W maximizes efficiency .
  • Halogenation Selectivity : Iodination at C5 requires precise NIS/TFAA ratios in trifluoroacetic acid to prevent byproducts .

What computational approaches are recommended for predicting the drug-like properties of pyrimido[4,5-d]pyrimidine analogs?

Q. Advanced

  • In Silico ADMET Profiling : Tools like SwissADME predict bioavailability (%ABS >50) and blood-brain barrier permeability (e.g., logP <3 for CNS-targeted analogs) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like CRF receptors (e.g., binding energy ≤−8.0 kcal/mol indicates high affinity) .
  • QSAR Models : Correlate substituent electronegativity (e.g., 4-methoxyphenyl) with antibacterial potency (R² >0.85) .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of pyrimido[4,5-d]pyrimidine derivatives?

Q. Advanced

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C5 to enhance enzyme inhibition (e.g., IC₅₀ reduced from 15 μM to 2 μM for kinase inhibitors) .
  • Ring Saturation : Dihydro vs. tetrahydro analogs exhibit 3–5× differences in metabolic stability (e.g., t₁/₂ of 4h vs. 12h in microsomal assays) .
  • Heteroatom Replacement : Replace pyrimidine N with S (thieno analogs) to modulate logD and solubility .

What purification strategies are optimal for isolating pyrimido[4,5-d]pyrimidine derivatives from aqueous reaction media?

Q. Basic

  • Precipitation : Adjust pH to 6–7 to precipitate crude products, achieving >80% recovery .
  • Column Chromatography : Use silica gel (hexane:EtOAc, 3:1) for polar derivatives or reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) for hydrophilic analogs .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 220–280°C) with <1% impurities .

What strategies are effective for modifying the pyrimido[4,5-d]pyrimidine core to enhance metabolic stability?

Q. Advanced

  • N-Methylation : Reduces hepatic clearance by 40% via blocking CYP3A4-mediated oxidation .
  • PEGylation : Introduce polyethylene glycol (PEG) chains at C7 to increase plasma t₁/₂ from 2h to 8h in rodent models .
  • Bioisosteric Replacement : Substitute oxygen with sulfur in the fused ring to improve resistance to esterase hydrolysis (e.g., half-life extension from 30 min to 4h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
Reactant of Route 2
Reactant of Route 2
N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.